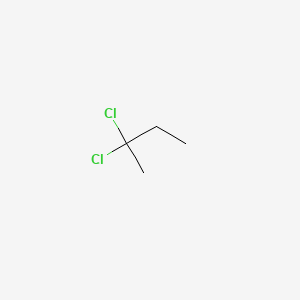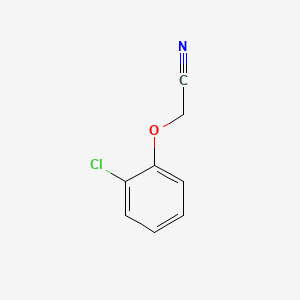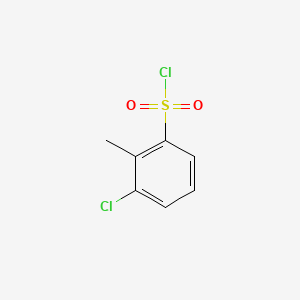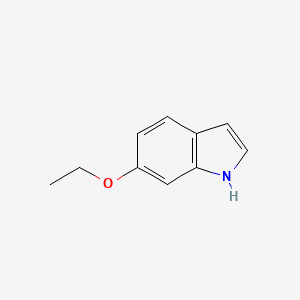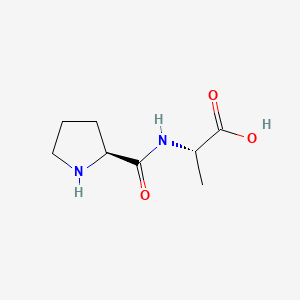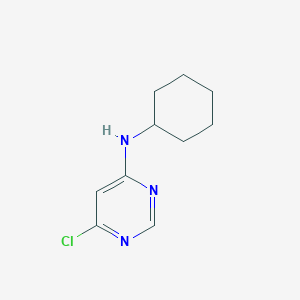
4-Chloro-4'-méthoxybutyrophénone
Vue d'ensemble
Description
4-Chloro-4’-methoxybutyrophenone is a chemical compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da .
Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-methoxybutyrophenone consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the search results.Physical And Chemical Properties Analysis
4-Chloro-4’-methoxybutyrophenone has a density of 1.1±0.1 g/cm³ . It has a boiling point of 343.9±22.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.8±3.0 kJ/mol . The flash point is 145.5±21.3 °C . The index of refraction is 1.515 .Applications De Recherche Scientifique
Synthèse organique
4-Chloro-4'-méthoxybutyrophénone : est un intermédiaire précieux en synthèse organique. Il peut être utilisé pour synthétiser diverses molécules complexes en raison de son groupe cétone réactif et de la présence d'un substituant chloro. Par exemple, il peut participer à des réactions d'addition nucléophile pour former des alcools ou être utilisé dans la formation d'énolates qui peuvent ensuite être impliqués dans d'autres transformations chimiques .
Pharmacologie
En recherche pharmacologique, ce composé a un potentiel en tant que précurseur dans la synthèse de médicaments psychoactifs. Sa structure est similaire à celle de certains neuroleptiques à base de butyrophénone, et des modifications de sa structure chimique pourraient conduire au développement de nouveaux agents thérapeutiques avec des profils d'efficacité et de sécurité améliorés .
Science des matériaux
This compound : peut trouver des applications dans la science des matériaux, en particulier dans le développement de nouveaux polymères. Sa fonctionnalité cétone lui permet de subir des réactions de polymérisation ou d'être incorporé dans des chaînes polymères, ce qui pourrait conduire à des matériaux ayant des propriétés uniques telles qu'une durabilité ou une résistance chimique accrue .
Chimie analytique
Ce composé peut être utilisé comme étalon ou matériau de référence en chimie analytique. En raison de ses propriétés spectroscopiques distinctes, il peut être utilisé dans des méthodes telles que la HPLC ou la GC-MS pour identifier ou quantifier des composés similaires dans des mélanges complexes .
Biochimie
En biochimie, This compound pourrait être utilisé pour étudier les interactions enzyme-substrat, en particulier avec les enzymes qui ciblent les cétones. Comprendre comment ce composé interagit avec diverses enzymes peut fournir des informations sur la spécificité des enzymes et les mécanismes de catalyse .
Applications industrielles
Bien que n'étant pas directement utilisé dans les procédés industriels, This compound peut servir de matière première pour la synthèse de produits chimiques industriels. Sa réactivité en fait un bloc de construction polyvalent pour la création de composés utilisés dans les parfums, les revêtements et autres produits chimiques .
Safety and Hazards
4-Chloro-4’-methoxybutyrophenone is considered hazardous. It causes severe skin burns and eye damage . In case of skin contact, immediate medical attention is required. Contaminated clothing and shoes should be removed and the skin should be washed off immediately with soap and plenty of water . In case of ingestion, vomiting should not be induced, and immediate medical attention is required . In case of inhalation, the victim should be moved to fresh air immediately .
Propriétés
IUPAC Name |
4-chloro-1-(4-methoxyphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBTWDPPZFGUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193855 | |
| Record name | 4-Chloro-4'-methoxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40877-19-8 | |
| Record name | 4-Chloro-1-(4-methoxyphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40877-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-4'-methoxybutyrophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040877198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 40877-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-4'-methoxybutyrophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4'-methoxybutyrophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


